Methyl 4-(dimethylamino)-2-nitrobenzoate
Overview
Description
Methyl 4-(dimethylamino)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a dimethylamino group (-N(CH3)2) attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(dimethylamino)-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-(dimethylamino)benzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(dimethylamino)-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or catalyst.
Major Products:
Reduction: Methyl 4-(dimethylamino)-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(dimethylamino)-2-nitrobenzoate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic electronic materials.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications, and it can be used in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl 4-(dimethylamino)-2-nitrobenzoate depends on its specific application
Enzyme Inhibition: The compound or its derivatives may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Methyl 4-(dimethylamino)-2-nitrobenzoate can be compared with other similar compounds such as:
Methyl 4-(dimethylamino)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 4-nitrobenzoate: Lacks the dimethylamino group, affecting its electronic properties and reactivity.
Methyl 4-(dimethylamino)-2-aminobenzoate: The reduced form of the compound, with different chemical and biological properties.
The uniqueness of this compound lies in the presence of both the nitro and dimethylamino groups, which confer distinct electronic and chemical properties, making it versatile for various applications.
Properties
IUPAC Name |
methyl 4-(dimethylamino)-2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-11(2)7-4-5-8(10(13)16-3)9(6-7)12(14)15/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFSPEHQIATLLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727196 | |
Record name | Methyl 4-(dimethylamino)-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773874-70-7 | |
Record name | Methyl 4-(dimethylamino)-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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